molecular formula C13H22N4O3 B1666649 Trione

Trione

Cat. No.: B1666649
M. Wt: 282.34 g/mol
InChI Key: VOYADQIFGGIKAT-UHFFFAOYSA-N
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Description

It binds to both wild-type and T877 mutant androgen receptors, selectively inhibiting T877 with an IC50 value of 0.82 μM . AH3960 is primarily used for research purposes and has shown potential in various scientific applications.

Preparation Methods

Industrial production methods for AH3960 are not well-documented, as the compound is mainly used for research purposes and not for commercial production. The synthesis is typically carried out in a laboratory setting under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

AH3960 undergoes various chemical reactions, including:

    Oxidation: AH3960 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: AH3960 can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

AH3960 has a wide range of scientific research applications, including:

Mechanism of Action

AH3960 exerts its effects by binding to specific molecular targets:

    Androgen Receptor: AH3960 binds to both wild-type and T877 mutant androgen receptors, inhibiting their activity. .

    Parathyroid Hormone Receptor-1 (PTHR1): AH3960 acts as an agonist of PTHR1, binding to the receptor and activating its signaling pathways. .

Comparison with Similar Compounds

AH3960 is unique in its dual activity as both an androgen receptor antagonist and a PTHR1 agonist. Similar compounds include:

AH3960’s uniqueness lies in its ability to selectively inhibit the T877 mutant androgen receptor while also activating PTHR1, making it a valuable tool for research in both receptor pathways.

Biological Activity

Trione, particularly in the context of pyrimidine-2,4,6-trione derivatives, has garnered attention for its biological activity, especially related to neurodegenerative diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects and potential therapeutic applications of this compound compounds.

Overview of this compound Compounds

This compound compounds, specifically pyrimidine-2,4,6-triones (PYT), have shown promise in pharmacological applications. These compounds are characterized by their ability to penetrate the blood-brain barrier and exhibit low toxicity, making them suitable candidates for treating conditions such as amyotrophic lateral sclerosis (ALS) and various cancers .

The biological activity of this compound compounds is primarily attributed to their interaction with cellular proteins involved in disease mechanisms. For instance, PYT derivatives have demonstrated the ability to inhibit the aggregation of mutant SOD1 proteins, which is a hallmark of ALS. The protective effects against cytotoxicity induced by these aggregates were assessed using a cultured PC12 cell model. In these studies, compounds exhibited 100% efficacy in protecting cells from mutant SOD1-induced cytotoxicity while reducing protein aggregation .

Cytotoxicity Assays

Research has shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For example:

Compound Cell Line IC50 (µM)
Compound 7K562 (Leukemia)< 10
Compound 7HCT116 (Colon Cancer)< 10
Compound 7A549 (Lung Cancer)> 10

These results indicate that specific this compound derivatives can selectively target cancer cells while sparing normal cells .

ADME Properties

The pharmacokinetic properties of this compound compounds were evaluated through in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Notably:

  • Compound 7 showed optimal solubility and stability profiles.
  • Plasma protein binding was approximately 95% in rat plasma and 90% in human plasma at a concentration of 2 µM.

These characteristics suggest that this compound compounds may have favorable pharmacokinetic profiles for further development .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound compounds:

  • ALS Treatment : A study involving PYT derivatives demonstrated their efficacy in protecting neuronal cells from mutant SOD1 toxicity. The findings suggest that these compounds could be developed into novel therapeutics for ALS .
  • Cancer Research : Various derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The most effective compounds were identified based on their IC50 values across different cell lines .

Properties

IUPAC Name

1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYADQIFGGIKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.